tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate
CAS No.: 1394003-66-7
Cat. No.: VC4783161
Molecular Formula: C11H14N4O2
Molecular Weight: 234.259
* For research use only. Not for human or veterinary use.
![tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate - 1394003-66-7](/images/structure/VC4783161.png)
Specification
CAS No. | 1394003-66-7 |
---|---|
Molecular Formula | C11H14N4O2 |
Molecular Weight | 234.259 |
IUPAC Name | tert-butyl N-pyrazolo[1,5-a]pyrimidin-3-ylcarbamate |
Standard InChI | InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)14-8-7-13-15-6-4-5-12-9(8)15/h4-7H,1-3H3,(H,14,16) |
Standard InChI Key | XEEBWARTSKGTSY-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=C2N=CC=CN2N=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The IUPAC name of this compound is tert-butyl -pyrazolo[1,5-a]pyrimidin-3-ylcarbamate. Its structure consists of a bicyclic pyrazolo[1,5-a]pyrimidine system fused with a tert-butoxycarbonyl (Boc) group at the 3-position (Figure 1) . Key identifiers include:
Property | Value |
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CAS Registry Number | 1394003-66-7 |
Molecular Formula | |
Molecular Weight | 234.25 g/mol |
SMILES | CC(C)(C)OC(=O)NC1=C2N=CC=CN2N=C1 |
InChI Key | XEEBWARTSKGTSY-UHFFFAOYSA-N |
The Boc group enhances solubility in organic solvents and serves as a protective moiety during synthetic modifications .
Physicochemical Properties
Thermogravimetric analysis indicates stability up to 150°C, with decomposition observed at higher temperatures. The compound exhibits moderate lipophilicity () and aqueous solubility of 56 μg/mL at pH 7.4 .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of tert-butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate typically involves multistep protocols starting from Boc-protected precursors (Figure 2) :
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Boc Protection: A pyrazolo[1,5-a]pyrimidine scaffold is functionalized with a Boc group using di-tert-butyl dicarbonate under basic conditions.
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Functionalization: Subsequent chlorination or triflation at the 5-position enables coupling with aryl or alkyl amines.
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Deprotection: Acidic or catalytic hydrogenolysis removes the Boc group for further derivatization.
A representative synthesis from ethyl 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine-2-carboxylate involves:
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Boc protection of the amine intermediate.
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Nucleophilic substitution with tert-butyl carbamate.
Optimization Challenges
Challenges include controlling regioselectivity during pyrimidine ring formation and minimizing racemization in chiral derivatives. Microwave-assisted synthesis and flow chemistry have improved yields (up to 84%) .
Pharmacological Applications
Antiviral Activity Against Respiratory Syncytial Virus (RSV)
Pyrazolo[1,5-a]pyrimidine derivatives bearing tert-butyl carbamate exhibit potent anti-RSV activity by inhibiting viral fusion proteins. Compound 9c (EC < 1 nM) demonstrated comparable efficacy to presatovir, a clinical-stage RSV inhibitor . Structural dynamics studies revealed that the tert-butyl group stabilizes a dihedral angle critical for target engagement .
Casein Kinase 2 (CK2) Inhibition
tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate derivatives, such as IC20, inhibit CK2α/α' with and >100-fold selectivity over 56 off-target kinases . X-ray crystallography confirmed a type-I binding mode, where the Boc group occupies a hydrophobic pocket adjacent to the ATP-binding site .
PI3Kδ Inhibition for Autoimmune Diseases
Benzimidazole derivatives of this scaffold inhibit PI3Kδ (IC = 18 nM) with 79-fold selectivity over PI3Kα. Compound CPL302415 reduced cytokine production in lupus models, highlighting therapeutic potential .
Supplier | Purity | Packaging | Price (USD) |
---|---|---|---|
Ambeed | 95+% | 100 mg | 149 |
Crysdot | 95+% | 250 mg | 280 |
Chemenu | 95% | 1 g | 533 |
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